molecular formula C16H15BrFNO2 B3661805 2-(4-bromo-3,5-dimethylphenoxy)-N-(4-fluorophenyl)acetamide

2-(4-bromo-3,5-dimethylphenoxy)-N-(4-fluorophenyl)acetamide

Cat. No.: B3661805
M. Wt: 352.20 g/mol
InChI Key: RDOBBTDQGYQRFS-UHFFFAOYSA-N
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Description

2-(4-bromo-3,5-dimethylphenoxy)-N-(4-fluorophenyl)acetamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3,5-dimethylphenoxy)-N-(4-fluorophenyl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 4-bromo-3,5-dimethylphenol, is reacted with an appropriate acylating agent to form the phenoxy intermediate.

    Amidation Reaction: The phenoxy intermediate is then reacted with 4-fluoroaniline under suitable conditions to form the final acetamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and solvent systems.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-3,5-dimethylphenoxy)-N-(4-fluorophenyl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while hydrolysis would yield the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-bromo-3,5-dimethylphenoxy)-N-(4-fluorophenyl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromo-3,5-dimethylphenoxy)-N-(4-chlorophenyl)acetamide
  • 2-(4-bromo-3,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide

Uniqueness

The uniqueness of 2-(4-bromo-3,5-dimethylphenoxy)-N-(4-fluorophenyl)acetamide lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds. The presence of the fluorine atom, for example, can influence the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

2-(4-bromo-3,5-dimethylphenoxy)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrFNO2/c1-10-7-14(8-11(2)16(10)17)21-9-15(20)19-13-5-3-12(18)4-6-13/h3-8H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOBBTDQGYQRFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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